5-chloro-2-cyclopropoxybenzoic acid 5-chloro-2-cyclopropoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 959749-03-2
VCID: VC11588591
InChI:
SMILES:
Molecular Formula: C10H9ClO3
Molecular Weight: 212.6

5-chloro-2-cyclopropoxybenzoic acid

CAS No.: 959749-03-2

Cat. No.: VC11588591

Molecular Formula: C10H9ClO3

Molecular Weight: 212.6

Purity: 95

* For research use only. Not for human or veterinary use.

5-chloro-2-cyclopropoxybenzoic acid - 959749-03-2

Specification

CAS No. 959749-03-2
Molecular Formula C10H9ClO3
Molecular Weight 212.6

Introduction

Chemical and Physical Properties

Structural Characteristics

5-Chloro-2-cyclopropoxybenzoic acid features a benzoic acid backbone substituted with a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position. The cyclopropoxy moiety introduces significant steric strain due to the three-membered ring’s angular geometry, which may influence reactivity and intermolecular interactions.

Table 1: Key Molecular Data

PropertyValue
CAS Number959749-03-2
Molecular FormulaC10H9ClO3\text{C}_{10}\text{H}_{9}\text{ClO}_{3}
Molecular Weight212.6 g/mol
Purity (Commercial)95%

Physicochemical Properties

While direct data on melting point, solubility, and stability are unavailable, inferences can be drawn from structurally similar compounds. For instance, 5-chloro-2-fluorobenzoic acid (CAS 394-30-9) exhibits a melting point of 152–157°C , suggesting that the target compound’s cyclopropoxy group may reduce crystallinity due to increased lipophilicity. The chlorine substituent likely enhances electron-withdrawing effects, potentially lowering the pKa of the carboxylic acid group compared to unsubstituted benzoic acid (pKa4.2\text{pKa} \approx 4.2) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 5-chloro-2-cyclopropoxybenzoic acid can be conceptualized through a three-step sequence:

  • Chlorination of 2-hydroxybenzoic acid to introduce the 5-chloro substituent.

  • Protection of the carboxylic acid as a methyl ester to prevent side reactions during subsequent steps.

  • Williamson ether synthesis to substitute the 2-hydroxy group with a cyclopropoxy moiety, followed by ester hydrolysis.

Step 1: Chlorination of Methyl Salicylate

Methyl salicylate (methyl 2-hydroxybenzoate) undergoes electrophilic aromatic substitution using chlorine gas (Cl2\text{Cl}_2) in the presence of a Lewis acid catalyst (e.g., FeCl3\text{FeCl}_3) to yield methyl 5-chloro-2-hydroxybenzoate. This step mirrors methodologies employed in the synthesis of 5-chlorothiophene-2-carboxylic acid, where controlled chlorination is critical to regioselectivity .

Step 3: Ester Hydrolysis

The methyl ester is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid functionality. For example, treatment with aqueous NaOH\text{NaOH} followed by acidification with HCl\text{HCl} yields the final product.

Table 2: Synthetic Optimization Parameters

ParameterCondition
Chlorination CatalystFeCl3\text{FeCl}_3 (1 mol%)
Reaction Temperature0–25°C
Cyclopropoxy CouplingNaH\text{NaH}, DMF, 60°C
Hydrolysis Agent6M HCl\text{HCl}, reflux

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